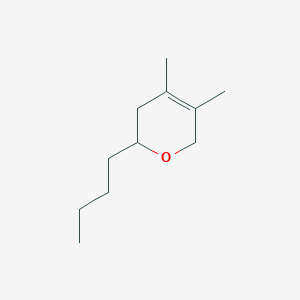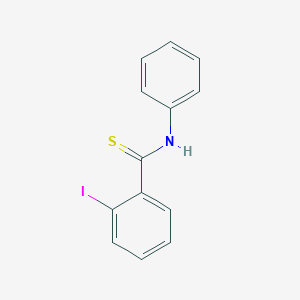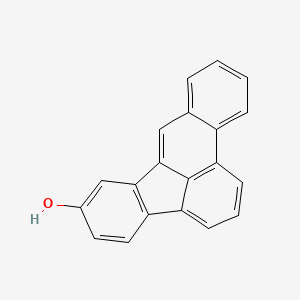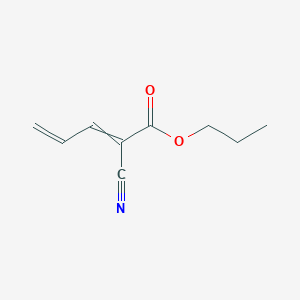
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the triazole ring
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and ethylsulfanyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This can be achieved through various methods, including condensation reactions and multicomponent reactions.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Commonly used solvents include ethanol and acetonitrile, while catalysts like copper salts may be employed to facilitate the reaction.
Chemical Reactions Analysis
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or the ethylsulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out in the presence of a base like sodium hydroxide.
Scientific Research Applications
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic pathways, disrupting the normal functioning of cells and leading to therapeutic effects.
Comparison with Similar Compounds
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2-Chlorophenyl)-1H-1,2,4-triazole and 3-(ethylsulfanyl)-1H-1,2,4-triazole share structural similarities but differ in their substituents.
Uniqueness: The presence of both the chlorophenyl and ethylsulfanyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Properties
CAS No. |
80590-36-9 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-2-15-10-12-9(13-14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
VKXLNSGXIICFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)



